Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate
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Overview
Description
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate is a highly strained carbocyclic compound. The bicyclo[1.1.0]butane core is known for its unique structural properties, characterized by a bridging carbon-carbon bond that creates significant ring strain. This strain makes the compound highly reactive and valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization. One common method involves the use of photoredox catalysis to promote single-electron oxidation, leading to the formation of radical cations that can undergo regio- and diastereoselective cycloaddition reactions . Another approach involves the use of boronic esters and lithium reagents to generate the bicyclo[1.1.0]butane core under low-temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are less common due to its specialized applications and the complexity of its synthesis. advancements in photoredox catalysis and strain-release chemistry have made it more accessible for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate undergoes a variety of chemical reactions, primarily driven by the release of ring strain. These include:
Oxidation: Single-electron oxidation to form radical cations.
Reduction: Reduction reactions facilitated by electron-donating reagents.
Substitution: Nucleophilic substitution at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include photoredox catalysts, lithium reagents, and boronic esters. Reaction conditions often involve low temperatures to stabilize the highly reactive intermediates .
Major Products
The major products formed from these reactions include various cyclobutanes and azetidines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of sp3-rich carbocycles and heterocycles.
Biology: Employed in bioconjugation processes due to its high reactivity.
Medicine: Investigated for its potential as a bioisostere in drug discovery.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate involves the release of ring strain upon breaking the bridging carbon-carbon bond. This strain-release mechanism facilitates various chemical transformations, making it a valuable intermediate in synthetic chemistry . The molecular targets and pathways involved include nucleophilic addition to the bridgehead positions and electrophilic activation of adjacent carbonyl groups .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound, known for its high strain energy and diverse reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Uniqueness
Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate is unique due to its specific functionalization, which enhances its reactivity and makes it a versatile building block in synthetic chemistry. Its ability to undergo regio- and diastereoselective reactions sets it apart from other strained carbocycles .
Properties
CAS No. |
64374-69-2 |
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Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate |
InChI |
InChI=1S/C10H12O6/c1-14-6(11)9-4-5(9)10(9,7(12)15-2)8(13)16-3/h5H,4H2,1-3H3 |
InChI Key |
KKTWUJKMBIZRDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1C2(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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